molecular formula C24H20Cl2N4 B13380011 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone

Cat. No.: B13380011
M. Wt: 435.3 g/mol
InChI Key: ORICKPRFFDPIKK-VFIVCBTMSA-N
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Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is a member of the carbazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydrazone group at the 1st position of the carbazole ring system. Carbazoles are heterocyclic aromatic compounds that have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C24H20Cl2N4

Molecular Weight

435.3 g/mol

IUPAC Name

(E)-6-chloro-N-[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]-2,3,4,9-tetrahydrocarbazol-1-imine

InChI

InChI=1S/C24H20Cl2N4/c25-13-7-9-19-17(11-13)15-3-1-5-21(23(15)27-19)29-30-22-6-2-4-16-18-12-14(26)8-10-20(18)28-24(16)22/h7-12,27-28H,1-6H2/b29-21+,30-22+

InChI Key

ORICKPRFFDPIKK-VFIVCBTMSA-N

Isomeric SMILES

C1C/C(=N\N=C/2\C3=C(C4=C(N3)C=CC(=C4)Cl)CCC2)/C5=C(C1)C6=C(N5)C=CC(=C6)Cl

Canonical SMILES

C1CC2=C(C(=NN=C3CCCC4=C3NC5=C4C=C(C=C5)Cl)C1)NC6=C2C=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

    Hydrazone Formation: The key step involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydrazine hydrate under reflux conditions. The reaction is typically carried out in ethanol or another suitable solvent.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired hydrazone compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound is thought to exert its effects by:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Protein Binding: Binding to proteins and altering their function.

    Signal Transduction: Modulating signal transduction pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Uniqueness

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is unique due to the presence of the hydrazone group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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